molecular formula C8H12N2O2S B14908849 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B14908849
M. Wt: 200.26 g/mol
InChI Key: ZNUXKIGLJVZWEM-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methylthiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethoxy and methylthiazolyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide is a compound featuring a thiazole moiety, which is recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of the ethoxy group and the thiazole ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal and anticancer properties, supported by data tables and relevant research findings.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity, particularly against pathogens like Candida albicans. The thiazole ring is known to enhance the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Table 1: Antifungal Activity Against Candida albicans

Concentration (µg/mL)Zone of Inhibition (mm)
1012
2518
5025

The data above suggest a concentration-dependent response, with higher concentrations yielding larger zones of inhibition.

Anticancer Potential

The anticancer effects of this compound have been evaluated in various cancer cell lines. Studies show that compounds containing thiazole rings can induce apoptosis and inhibit tumor growth through mechanisms such as caspase activation and DNA synthesis inhibition .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis via caspase-3
C620Inhibition of DNA synthesis
Huh712Activation of apoptotic pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against specific cancer types.

Study on Antifungal Activity

A study conducted by Smolecule highlighted the antifungal efficacy of this compound against Candida albicans. The compound was tested in vitro, showing promising results with significant inhibition at varying concentrations .

Study on Anticancer Activity

In another research effort, a series of thiazole derivatives, including this compound, were synthesized and screened for anticancer activity. The results indicated that this compound effectively induced apoptosis in A549 lung cancer cells by activating caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The thiazole moiety enhances binding affinity to these targets due to its electron-withdrawing properties, facilitating cellular uptake and subsequent biological responses .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C8H12N2O2S/c1-3-12-5-7(11)10-8-9-4-6(2)13-8/h4H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

ZNUXKIGLJVZWEM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC=C(S1)C

Origin of Product

United States

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